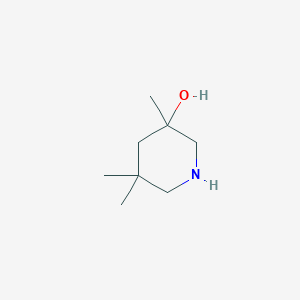
3,5,5-Trimethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylpiperidin-3-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 3,5,5-trimethylpyridine. This reaction typically uses a catalyst such as palladium or rhodium under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. For example, a clean continuous process for the hydrogenation of 3,5,5-trimethylpyridine to this compound without solvent has been developed, utilizing Ru/C catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of saturated compounds.
Substitution: Produces various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylpiperidin-3-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound, which is widely used in the synthesis of various pharmaceuticals.
2,6-Dimethylpiperidine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties
Uniqueness
3,5,5-Trimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution makes it more hydrophobic and can influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3,5,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(3,10)6-9-5-7/h9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
AIBPCJCVEMVQNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CNC1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















